molecular formula C30H24N2O6S B11644464 (3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid

(3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B11644464
M. Wt: 540.6 g/mol
InChI Key: SOPNUILPUGLVST-QJOMJCCJSA-N
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Description

(3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid: is a complex organic compound with the following chemical formula:

C29H27N3O9S\text{C}_{29}\text{H}_{27}\text{N}_{3}\text{O}_{9}\text{S}C29​H27​N3​O9​S

. It belongs to the class of thiazolo[3,2-a]pyrimidines, which exhibit intriguing biological activities.

Preparation Methods

Synthetic Routes: The synthetic route to this compound involves several steps. While I don’t have specific data for this exact compound, I can provide a general outline:

    Thiazole Ring Formation: Start with a thiazole precursor (e.g., 2-aminothiazole) and react it with an appropriate aldehyde or ketone to form the thiazole ring.

    Pyrimidine Ring Formation: Introduce the pyrimidine moiety by reacting the thiazole intermediate with a pyrimidine precursor.

    Functionalization: Introduce the ethoxycarbonyl group and the diphenyl substituents.

    Final Steps: The final steps involve acetylation of the phenolic hydroxyl group to yield the desired compound.

Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification processes.

Chemical Reactions Analysis

This compound likely undergoes various reactions:

    Oxidation: Oxidation of the thiazole moiety or the phenolic group.

    Reduction: Reduction of the carbonyl groups.

    Substitution: Substitution reactions at the phenyl rings. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

(3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid:

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, leading to its observed effects. Detailed studies are needed to elucidate its mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare it to related thiazolo[3,2-a]pyrimidines. Its uniqueness lies in the combination of the ethoxycarbonyl group, diphenyl substituents, and the phenoxyacetic acid moiety.

Properties

Molecular Formula

C30H24N2O6S

Molecular Weight

540.6 g/mol

IUPAC Name

2-[3-[(Z)-(6-ethoxycarbonyl-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C30H24N2O6S/c1-2-37-29(36)25-26(20-11-5-3-6-12-20)31-30-32(27(25)21-13-7-4-8-14-21)28(35)23(39-30)17-19-10-9-15-22(16-19)38-18-24(33)34/h3-17,27H,2,18H2,1H3,(H,33,34)/b23-17-

InChI Key

SOPNUILPUGLVST-QJOMJCCJSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC(=CC=C4)OCC(=O)O)/S2)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=CC=C4)OCC(=O)O)S2)C5=CC=CC=C5

Origin of Product

United States

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